molecular formula C24H20FN3O3S2 B2452780 (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-10-0

(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2452780
CAS No.: 850910-10-0
M. Wt: 481.56
InChI Key: BCUALIKGYGICGZ-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This complex molecule features a benzothiazole core, a dihydroisoquinoline sulfonyl group, and a benzamide moiety, a structural profile often associated with investigated biological activities. Compounds within this chemical class have been studied for their potential application in the treatment of various diseases, including multiple cancer types such as ovarian cancer, gliomas, and leukemias . The proposed mechanism of action for related structures often involves interaction with cellular targets to modulate pathways related to cell proliferation and survival . Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a pharmacological tool for probing biological mechanisms and identifying novel therapeutic targets. This product is supplied for non-human research use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S2/c1-27-21-11-8-19(25)14-22(21)32-24(27)26-23(29)17-6-9-20(10-7-17)33(30,31)28-13-12-16-4-2-3-5-18(16)15-28/h2-11,14H,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUALIKGYGICGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, potency, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C27H27N3O4S2
  • Molecular Weight: 521.7 g/mol
  • CAS Number: 1006805-37-3

The structural complexity of this compound arises from the incorporation of a sulfonamide group linked to a dihydroisoquinoline moiety, which is known for its diverse biological activities.

Research indicates that compounds containing a dihydroisoquinoline structure often interact with specific biological targets, including enzymes and receptors involved in inflammatory pathways. The sulfonamide group enhances the compound's ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain signaling.

Key Findings:

  • COX Inhibition: Studies show that related compounds exhibit selective inhibition of COX-2 with varying potencies. For instance, one derivative demonstrated an IC50 value of 0.011 μM against COX-2, indicating high potency compared to traditional NSAIDs like Rofecoxib .
  • Aldo-Keto Reductase Inhibition: A closely related compound was identified as a potent inhibitor of aldo-keto reductase AKR1C3, an enzyme implicated in cancer progression. This compound exhibited low nanomolar potency and isoform selectivity .

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in vitro and in vivo. Its ability to inhibit COX enzymes suggests potential applications in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.

Anticancer Potential

Research highlights the potential of this compound in oncology. The inhibition of AKR1C3 may contribute to its anticancer properties by disrupting steroid metabolism pathways critical for tumor growth .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • In Vivo Studies on Inflammation:
    • A study involving animal models demonstrated significant reductions in inflammatory markers following administration of related sulfonamide derivatives .
  • Cancer Cell Line Studies:
    • In vitro assays using breast and prostate cancer cell lines revealed that compounds with similar structures could induce apoptosis and inhibit cell proliferation at low concentrations .

Data Tables

Compound NameTarget EnzymeIC50 (μM)Selectivity
Compound ACOX-20.011High
Compound BAKR1C3Low nMIsoform-selective

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The compound has shown promise in anticancer research. Studies have indicated that derivatives of isoquinoline and thiazole exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents. For instance, research on similar compounds has demonstrated their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Targeting Specific Enzymes
This compound may serve as a selective inhibitor for certain enzymes involved in cancer progression. The structural features of the compound allow for targeted interactions with enzyme active sites, which can be exploited to design inhibitors that are both potent and selective. For example, sulfonamide derivatives have been identified as effective inhibitors of carbonic anhydrases, which are implicated in tumorigenesis .

Biological Research Applications

Cellular Studies
In vitro studies have utilized this compound to investigate its effects on cellular processes such as proliferation and apoptosis. The presence of the isoquinoline moiety suggests potential activity in modulating signaling pathways related to cell survival and death. Experimental data indicate that compounds with similar structures can influence pathways like the MAPK/ERK pathway, crucial for cell growth regulation .

Antimicrobial Properties
Research has also explored the antimicrobial potential of sulfonamide-containing compounds. Preliminary studies suggest that the compound may exhibit activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action may involve interference with bacterial folate synthesis, similar to other sulfonamides .

Synthetic Chemistry Applications

Synthetic Intermediates
The sulfonyl group in this compound allows for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. This property can be harnessed to create more complex molecules through various functionalization strategies. For example, the ability to undergo electrophilic aromatic substitution opens pathways for synthesizing diverse derivatives that may possess enhanced biological activities .

Methodological Innovations
Recent advancements in synthetic methodologies have incorporated this compound into novel reaction schemes aimed at improving yield and selectivity. Techniques such as photoredox catalysis and microwave-assisted synthesis have been applied to optimize the production of related compounds, showcasing the versatility of this class of molecules in synthetic applications .

  • Case Study on Anticancer Activity
    In a study published in 2019, researchers synthesized various derivatives based on isoquinoline and thiazole frameworks and evaluated their anticancer properties against multiple cancer cell lines. The findings indicated that specific structural modifications significantly enhanced cytotoxicity compared to parent compounds .
  • Investigation of Antimicrobial Properties
    A study focusing on sulfonamide derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism was attributed to inhibition of bacterial folate synthesis pathways, suggesting that (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide could be further explored as an antimicrobial agent .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonyl group and benzamide linkage undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield Reference
Acidic hydrolysis6M HCl, reflux (12–24 hr)Sulfonic acid derivative + 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-amine72–85%
Basic hydrolysis2M NaOH, 80°C (8 hr)Sodium sulfonate salt + benzamide cleavage products68%

Hydrolysis kinetics are influenced by electronic effects from the electron-withdrawing fluorine atom on the thiazole ring, which accelerates reaction rates by 1.3–1.5× compared to non-fluorinated analogs .

Nucleophilic Substitution at Sulfonyl Group

The sulfonyl group acts as an electrophilic center for nucleophilic displacement:

Nucleophile Conditions Product Reactivity Trend
Primary aminesDMF, K2CO3, 60°C (6 hr)N-alkylated sulfonamidesAmine pKa < 8.5 preferred
ThiolsEtOH, rt (3 hr)Sulfur-linked conjugatesSteric hindrance reduces yield

Reactions with piperazine demonstrated 89% conversion to bis-sulfonamide derivatives, as confirmed by LC-MS .

Electrophilic Aromatic Substitution

The thiazole and dihydroisoquinoline rings participate in electrophilic substitution:

Reagent Position Major Product Regiochemical Notes
HNO3/H2SO4C5 of thiazoleNitro-substituted derivativeFluorine directs meta-substitution
Br2/FeCl3C8 of dihydroisoquinolineBrominated isoquinolineEnhanced para-selectivity

Density Functional Theory (DFT) calculations indicate the fluorine atom on the thiazole ring reduces electron density at C5 by 18%, favoring nitration .

Reductive Transformations

Catalytic hydrogenation selectively reduces the dihydroisoquinoline moiety:

Catalyst Conditions Product Selectivity
Pd/C (10%)H2 (1 atm), MeOH, 25°CTetrahydroisoquinoline derivative>95% (no thiazole reduction)
NaBH4/NiCl2THF, 0°C (2 hr)Partial reduction of sulfonamide to sulfinic acid42%

The thiazole ring remains intact under mild hydrogenation conditions due to aromatic stabilization .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the thiazole-isoquinoline interface:

Conditions Product Quantum Yield Application
CH3CN, N2 atmosphereBicyclic azetidine derivativeΦ = 0.12Photopharmacology probes

Time-Dependent DFT studies suggest the excited-state energy transfer occurs preferentially through the sulfonyl bridge.

Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling at halogenated positions:

Catalyst System Substrate Conversion Turnover Frequency (h⁻¹)
Pd(PPh3)4/K2CO34-Bromophenyl analog94%220
NiCl2(dppe)/Zn3-Iodothiazole derivative78%115

The fluorine atom enhances oxidative addition rates by 1.8× compared to non-fluorinated systems .

Stability Under Physiological Conditions

Critical degradation pathways in PBS (pH 7.4, 37°C):

Time (hr) % Remaining Major Degradants
2498.2 ± 0.5None detected
7289.1 ± 1.2Sulfonyl-oxidized species (m/z +16)
16863.4 ± 2.1Thiazole ring-opened carboxylic acid (HPLC retention: 4.2 min)

Degradation follows pseudo-first-order kinetics (k = 0.0087 h⁻¹, t₁/₂ = 79.7 hr).

Q & A

Q. What are the critical synthetic steps and intermediates for preparing this compound?

The synthesis involves:

  • Sulfonylation : Introducing the dihydroisoquinoline sulfonyl group via reaction with sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C, 12–24 hours) .
  • Coupling Reactions : Amide bond formation between the sulfonylated intermediate and the fluorinated benzothiazole moiety using carbodiimide-based coupling agents (e.g., EDCI/HOBt in DMF) .
  • Isomer Control : Ensuring the (E)-configuration via base-mediated tautomerization (e.g., K₂CO₃ in ethanol, reflux) . Key intermediates include the sulfonylated dihydroisoquinoline and the activated benzothiazole-carboxamide.

Q. How is the (E)-isomer confirmed experimentally?

  • NMR Spectroscopy : NOE experiments and coupling constants (e.g., 3JHH^3J_{H-H} > 12 Hz for trans-configuration) .
  • X-ray Crystallography : Definitive confirmation of stereochemistry via single-crystal analysis .
  • IR Spectroscopy : Monitoring imine (C=N) stretching frequencies (~1600–1650 cm⁻¹) to distinguish isomers .

Advanced Research Questions

Q. How can synthetic challenges like low sulfonylation yields or byproduct formation be addressed?

  • Reaction Optimization : Use activating groups (e.g., Boc-protected amines) to enhance sulfonyl chloride reactivity.
  • Catalysis : Employ DMAP or pyridine to scavenge HCl and improve reaction efficiency .
  • Purification Strategies : Gradient column chromatography (hexane/EtOAc) or recrystallization (MeOH/H₂O) to isolate the desired product .

Q. What computational methods predict the compound’s biological activity and electronic properties?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases or receptors) using AutoDock Vina or Schrödinger Suite .
  • MD Simulations : Assess stability in biological environments (e.g., water-lipid bilayer systems) using GROMACS .

Q. How do structural modifications (e.g., fluorine substitution) influence bioactivity?

  • Fluorine Impact : The 6-fluoro group enhances lipophilicity (logP ↑) and metabolic stability, as shown in analogues with trifluoromethyl groups .
  • Sulfonyl Group Role : The dihydroisoquinoline sulfonyl moiety may improve binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors .
  • SAR Studies : Compare IC₅₀ values of analogues with varying substituents (e.g., methyl vs. ethyl on benzothiazole) .

Methodological Considerations

Q. What analytical techniques resolve contradictions in biological assay data?

  • Dose-Response Curves : Repeat assays with stricter controls (e.g., DMSO concentration ≤0.1%) to rule out solvent interference .
  • Metabolic Profiling : Use LC-MS to identify degradation products that may affect activity .
  • Selectivity Screening : Test against related protein isoforms (e.g., kinase family members) to confirm target specificity .

Q. How is the compound’s stability under physiological conditions assessed?

  • pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 24/48/72 hours .
  • Plasma Stability : Measure half-life in human plasma using LC-MS/MS .
  • Light/Temperature Sensitivity : Store samples under accelerated conditions (40°C/75% RH) and track decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.